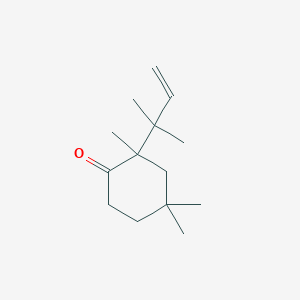
2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C15H26O It is a cyclohexanone derivative, characterized by the presence of multiple methyl groups and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbut-3-en-2-ol with a cyclohexanone derivative in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate carbocation and subsequent cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and butenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives.
Scientific Research Applications
2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: This compound shares a similar cyclohexanone core but differs in the side chain structure.
3-Buten-2-ol, 2-methyl-: Another related compound with a similar butenyl group but different overall structure.
Uniqueness
2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one is unique due to its specific combination of methyl and butenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research purposes.
Properties
CAS No. |
87394-40-9 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2,4,4-trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C14H24O/c1-7-13(4,5)14(6)10-12(2,3)9-8-11(14)15/h7H,1,8-10H2,2-6H3 |
InChI Key |
IVDQZEFTBHODCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)(C)C(C)(C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















